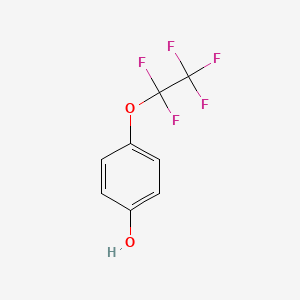

4-(1,1,2,2,2-Pentafluoroethoxy)phenol

Overview

Description

“4-(1,1,2,2,2-Pentafluoroethoxy)phenol” is a chemical compound used in scientific research . It is also known as DTXSID00379748 .

Molecular Structure Analysis

The molecular formula of “4-(1,1,2,2,2-Pentafluoroethoxy)phenol” is C8H5F5O2 . The InChI code is 1S/C8H5F5O2/c9-7(10,11)8(12,13)15-6-3-1-5(14)2-4-6/h1-4,14H .Physical And Chemical Properties Analysis

The molecular weight of “4-(1,1,2,2,2-Pentafluoroethoxy)phenol” is 228.12 . It has a boiling point of 194.7ºC at 760 mmHg and a melting point of 63-65ºC .Scientific Research Applications

Sensor Development

Fluorophenols, similar in structure to 4-(1,1,2,2,2-Pentafluoroethoxy)phenol, have been applied in the development of fluorescent probes for sensing applications. For instance, derivatives such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been used to create fluorescent probes for sensing magnesium and zinc cations. These fluorophores exhibit high sensitivity and selectivity to pH changes and specific metal cations due to the high acidity of the fluorophenol moiety, enabling precise environmental and biological monitoring (Tanaka et al., 2001).

Environmental Remediation

Fluorophenols and their derivatives are also explored for their potential in environmental remediation. The oxidative degradation of phenolic compounds using enzymes like laccase has been investigated for the bioremediation of pollutants such as Bisphenol A. In one study, purified laccase hosted in reverse micelles was found to significantly degrade Bisphenol A, demonstrating the applicability of fluorophenol-based compounds in enhancing the biodegradability of hydrophobic environmental pollutants (Chhaya & Gupte, 2013).

Polymer Science

In polymer science, fluorophenols serve as crucial intermediates for the synthesis of polymers with specific properties. For example, microbial polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups exhibit unique physical properties such as increased crystallinity and higher melting points, making them suitable for advanced materials applications. This synthesis demonstrates the versatility of fluorophenol derivatives in creating novel polymeric materials with enhanced performance characteristics (Takagi et al., 2004).

Materials Engineering

Fluorinated phenols are employed in materials engineering, particularly in the development of catalyst systems for alkene polymerization. The use of pentafluoro-phenoxy alumoxane as a cocatalyst for metallocene complexes in alkene polymerization reactions showcases the role of fluorophenol derivatives in facilitating efficient and effective polymerization processes. This application highlights the importance of fluorophenols in advancing materials engineering through innovative catalyst system designs (Kissin, 2004).

Safety And Hazards

The safety data sheet for “4-(1,1,2,2,2-Pentafluoroethoxy)phenol” suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if needed. If it comes into contact with skin or eyes, wash off with plenty of water and consult a doctor .

properties

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O2/c9-7(10,11)8(12,13)15-6-3-1-5(14)2-4-6/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIHBJIMARRDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379748 | |

| Record name | 4-(1,1,2,2,2-pentafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1,2,2,2-Pentafluoroethoxy)phenol | |

CAS RN |

658-46-8 | |

| Record name | 4-(1,1,2,2,2-pentafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-carbamoyl-5-[4-(4-chloro-2-methylphenoxy)butanoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B1620899.png)

![2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B1620902.png)